molecular formula C8H10N2O B13248401 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B13248401
M. Wt: 150.18 g/mol
InChI Key: OXSMREJCDUMIHU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core (a six-membered ring with two nitrogen atoms and one ketone group). The cyclopropyl and methyl substituents at positions 3 and 6, respectively, confer unique steric and electronic properties to the molecule.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-cyclopropyl-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C8H10N2O/c1-5-4-9-7(6-2-3-6)8(11)10-5/h4,6H,2-3H2,1H3,(H,10,11)

InChI Key

OXSMREJCDUMIHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of dipeptidyl chloromethyl ketones or methyl ketones with suitable amino acids . The reaction conditions often include catalytic hydrogenation over a palladium catalyst to remove protective groups and facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to bind to opioid receptors, influencing pain perception pathways . The exact pathways and molecular targets can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one, we analyze its structural and functional distinctions from related pyrazine and pyrazinone derivatives.

2-Methoxy-3-(1-methylpropyl) Pyrazine

  • Molecular Formula : C₉H₁₄N₂O (vs. C₈H₁₀N₂O for the target compound) .
  • Key Differences: Substituents: A methoxy group at position 2 and a branched alkyl chain (1-methylpropyl) at position 3. Applications: Primarily used as a flavoring agent (FEMA No. 3433) due to its aroma profile, contrasting with the likely pharmacological focus of the target compound . Physical Properties: Higher molecular weight (166.22 g/mol) and increased lipophilicity compared to the cyclopropyl-containing analog.

4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one

  • Molecular Formula : C₁₃H₁₂N₄O ().
  • Key Differences: Core Structure: Contains a fused dipyridodiazepinone system, introducing additional nitrogen atoms and a seven-membered ring. Functionality: The diazepinone moiety may enhance binding to nucleic acids or proteins, differentiating its mechanism from simpler dihydropyrazinones . Applications: Listed as an impurity in pharmaceutical standards, suggesting its role as a synthetic intermediate or degradation product in drug manufacturing .

6-(2-Hydroxyethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic Acid

  • Molecular Formula : C₁₀H₁₁N₅O₄ ().
  • Key Differences: Heterocyclic System: Combines triazole and pyrimidine rings, increasing structural complexity and hydrogen-bonding capacity. Substituents: A hydroxyethyl group enhances water solubility, contrasting with the hydrophobic cyclopropyl group in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one C₈H₁₀N₂O 150.18 Cyclopropyl, methyl Drug discovery (hypothesized)
2-Methoxy-3-(1-methylpropyl) pyrazine C₉H₁₄N₂O 166.22 Methoxy, 1-methylpropyl Flavoring agent
4-Methyl-5,11-dihydro-6H-dipyrido[...]diazepin-6-one C₁₃H₁₂N₄O 240.26 Fused dipyridodiazepinone, methyl Pharmaceutical impurity
6-(2-Hydroxyethyl)-3-methyl-5-oxo-[...]pyrimidine-7-carboxylic acid C₁₀H₁₁N₅O₄ 265.23 Hydroxyethyl, triazolopyrimidine, carboxylic acid Chelation/prodrugs

Research Findings and Implications

  • Structural Flexibility vs.
  • Pharmacological Potential: Simpler dihydropyrazinones like 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one may offer advantages in blood-brain barrier penetration over fused-ring analogs () due to lower molecular weight and reduced polarity.
  • Functional Group Trade-offs : The absence of ionizable groups (e.g., carboxylic acid in ) in the target compound may limit solubility but improve membrane permeability in drug design .

Biological Activity

3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H12N2O
  • Molecular Weight : 152.20 g/mol
  • IUPAC Name : 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one

The biological activity of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor and modulate receptor activity, which can lead to therapeutic applications in treating diseases such as cancer and inflammation.

Biological Activities

  • Anticancer Activity
    • Studies have shown that compounds similar to 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one can inhibit the proliferation of cancer cells. For instance, a related compound demonstrated an inhibition rate of up to 90% against prostate cancer cell lines at a concentration of 5 µM .
    • The compound's structure allows it to bind effectively to the androgen receptor, which is crucial in the development of certain types of prostate cancer .
  • Anti-inflammatory Properties
    • Research indicates that the compound may possess anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases.
  • Enzyme Inhibition
    • Preliminary studies suggest that 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one can inhibit key enzymes involved in metabolic pathways, potentially leading to reduced disease progression in conditions such as diabetes and obesity .

Case Study 1: Anticancer Screening

A library of compounds based on the dihydropyrazinone scaffold was synthesized and screened for anticancer activity. The results indicated that modifications at the cyclopropyl position significantly affected the inhibitory potency against cancer cell lines. Notably, compounds with electron-withdrawing groups showed enhanced activity .

Case Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of related compounds, it was found that specific structural modifications led to increased efficacy in reducing pro-inflammatory cytokine production in vitro. This suggests that 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one may similarly modulate inflammatory responses .

Research Findings

Recent investigations into the biological activities of 3-Cyclopropyl-6-methyl-1,2-dihydropyrazin-2-one have revealed promising results:

Activity Type Findings Reference
AnticancerInhibits proliferation in prostate cancer cell lines with up to 90% inhibition at 5 µM concentration
Anti-inflammatoryModulates cytokine production; potential therapeutic effects in chronic inflammation
Enzyme inhibitionInhibitory effects on key metabolic enzymes; implications for diabetes management

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